molecular formula C12H19N5O4 B13730202 Theophylline-betaine CAS No. 17140-27-1

Theophylline-betaine

Cat. No.: B13730202
CAS No.: 17140-27-1
M. Wt: 297.31 g/mol
InChI Key: SPMFUMHTOFNWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline-betaine is a chemical derivative of Theophylline, a methylxanthine with a long history of use in respiratory medicine . This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Theophylline is recognized for its dual mechanism of action as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist . By inhibiting PDE enzymes, it increases intracellular cyclic AMP (cAMP) levels, leading to the relaxation of airway smooth muscle and modulation of immune cell activity . Its antagonism of adenosine A1, A2A, and A2B receptors contributes to both its bronchodilatory and central nervous system stimulant effects . Beyond these classical pathways, research has revealed that Theophylline can activate histone deacetylase (HDAC) activity, which is critical for switching off activated inflammatory genes and may reverse corticosteroid resistance . Researchers utilize Theophylline and its derivatives to investigate signaling pathways in contexts such as asthma, Chronic Obstructive Pulmonary Disease (COPD) , and central nervous system functions . This product enables studies focused on inflammatory gene regulation, bronchial smooth muscle tone, and respiratory drive.

Properties

CAS No.

17140-27-1

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;2-(trimethylazaniumyl)acetate

InChI

InChI=1S/C7H8N4O2.C5H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5(7)8/h3H,1-2H3,(H,8,9);4H2,1-3H3

InChI Key

SPMFUMHTOFNWHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C[N+](C)(C)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

A patented industrial synthesis method involves the following key steps:

  • Step 1: Preparation of 6-amino-1,3-dimethyluracil
    Reactants: Dimethyl sulfate, 6-aminouracil, sodium hydroxide solution, and water.
    Conditions: Stirring in an ice-salt bath for 4-5 hours, followed by filtration, washing, and drying.
    Outcome: 6-amino-1,3-dimethyluracil intermediate.

  • Step 2: Preparation of 5-nitroso-6-amino-1,3-dimethyluracil
    Reactants: 6-amino-1,3-dimethyluracil, acetic acid, water, and sodium nitrite aqueous solution.
    Conditions: Heating to 78-82°C, dropwise addition of sodium nitrite, stirring during 28-32 minutes of reaction, cooling to 0-2°C, stirring for 10-14 hours, filtration, washing, and drying.
    Outcome: 5-nitroso-6-amino-1,3-dimethyluracil intermediate.

  • Step 3: Hydrogenation to Theophylline
    Reactants: 5-nitroso-6-amino-1,3-dimethyluracil, palladium on carbon catalyst, methyl alcohol.
    Conditions: Hydrogen pressure of 2.5-3.5 MPa in an autoclave for 3-4 hours, followed by filtration, rotary evaporation at 33-37°C, dissolution in acetone, heating to 97-100°C for 3.5-4.5 hours, and vacuum distillation.
    Outcome: Theophylline with high purity suitable for industrial production.

Technical Highlights

  • Use of dimethyl sulfate and 6-aminouracil as starting materials, which are readily available and cost-effective.
  • Catalysis with palladium on carbon enables efficient hydrogenation.
  • Process conditions such as cryogenic stirring, controlled temperature, and pressure optimize yield and purity.
  • The method is environmentally friendly and energy-efficient.

Data Table: Theophylline Synthesis Parameters

Step Reactants Conditions Duration Outcome
1 Dimethyl sulfate, 6-aminouracil, NaOH, H2O Ice-salt bath stirring, 4-5 h 4-5 h 6-amino-1,3-dimethyluracil
2 Intermediate, Acetic acid, NaNO2, H2O 78-82°C, 28-32 min stirring, then 0-2°C for 10-14 h ~12 h 5-nitroso-6-amino-1,3-dimethyluracil
3 Intermediate, Pd/C catalyst, MeOH, H2 2.5-3.5 MPa H2, 3-4 h; rotary evaporation 33-37°C; acetone reflux 97-100°C, 3.5-4.5 h ~8 h Theophylline

Pd/C = Palladium on carbon; MeOH = Methyl alcohol

Preparation of Betaine

Betaine (chemical name: trimethylglycine) is a naturally occurring zwitterion commonly prepared synthetically for pharmaceutical use.

Synthetic Route Overview

A patented industrial process for anhydrous betaine and betaine hydrochloride involves:

  • Step 1: Formation of sodium salt intermediate
    Reactants: Chloroacetic acid and sodium carbonate in water.
    Conditions: Stirring until chloroacetic acid dissolves, pH adjustment to 6.5–7.5.

  • Step 2: Reaction with trimethylamine
    Reactants: Liquid trimethylamine (30%) added dropwise at 25–30°C to the sodium salt solution.
    Conditions: Stirring for 5 hours at pH 9–10, temperature below 30°C.

  • Step 3: Crystallization and purification

    • Decompression to remove ammonia until pH 7–8.
    • Dilution with water, ion exchange resin treatment to remove chloride ions.
    • Addition of dilute ammonia, concentration under reduced pressure until crystals form.
    • Cooling below 25°C, centrifugation, ethanol washing, and drying.

Betaine Hydrochloride Preparation

  • Similar initial steps with adjusted pH and temperature controls.
  • Addition of hydrochloric acid to form betaine hydrochloride crystals.
  • Heating and filtration steps to purify.
  • Final crystallization, centrifugation, and drying yield high-purity betaine hydrochloride.

Data Table: Betaine Synthesis Parameters

Step Reactants Conditions Duration Outcome
1 Chloroacetic acid, Sodium carbonate, H2O Stirring, pH 6.5–7.5 ~1 h Sodium salt solution
2 Sodium salt solution, Trimethylamine (30%) 25–30°C, pH 9–10, 5 h stirring 5 h Betaine solution
3 Betaine solution Decompression, ion exchange, crystallization at <25°C Several hours Anhydrous betaine crystals

Preparation of Theophylline-Betaine Compound

The This compound compound can be prepared by combining the two purified components, typically forming a salt or complex via acid-base reaction or co-crystallization.

General Procedure

  • Dissolve purified theophylline and betaine (or betaine hydrochloride) in a suitable solvent such as water, ethanol, or their mixtures.
  • Adjust pH to favor salt formation (e.g., slightly acidic or neutral conditions depending on desired salt form).
  • Stir the solution at controlled temperature (room temperature to mild heating, 25–60°C) for several hours to ensure complete interaction.
  • Induce crystallization by cooling or solvent evaporation.
  • Filter, wash, and dry the resulting This compound salt crystals.

Considerations

  • Solvent choice affects solubility and crystallization behavior.
  • Stoichiometric ratios must be optimized to ensure complete reaction and purity.
  • Drying conditions should avoid decomposition or hydration.

Comparative Summary Table of Preparation Methods

Compound Starting Materials Key Steps Conditions Purity Achieved Notes
Theophylline Dimethyl sulfate, 6-aminouracil, NaOH, Pd/C catalyst Methylation, nitrosation, hydrogenation 0–82°C, 2.5–3.5 MPa H2, 3–5 h High purity (>98%) Industrial scale, cost-effective
Betaine (Anhydrous) Chloroacetic acid, sodium carbonate, trimethylamine Neutralization, amination, crystallization 25–30°C, pH 6.5–10 >98.5% purity Ion exchange purification
This compound Purified theophylline and betaine Dissolution, mixing, crystallization Room temp to 60°C, pH adjusted Dependent on process Salt formation/co-crystallization

Research Results and Industrial Relevance

  • The described methods for theophylline synthesis have been validated for industrial production with high yield and purity, leveraging environmentally friendly catalysts and conditions that reduce costs and waste.
  • Betaine synthesis via chloroacetic acid neutralization and trimethylamine reaction is a well-established process producing pharmaceutical-grade material with low impurities.
  • The formation of this compound salts or complexes is less documented in patents but follows classical pharmaceutical salt preparation techniques, ensuring enhanced solubility and bioavailability in formulations.
  • Optimization of parameters such as temperature, pH, and solvent system is critical for maximizing yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Theophylline-betaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Pharmacological Properties

Theophylline is primarily recognized for its role as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It works by inhibiting phosphodiesterase, which leads to increased levels of cyclic AMP, resulting in relaxation of bronchial smooth muscle and improved airflow . Additionally, theophylline exhibits anti-inflammatory effects and can stimulate the central nervous system .

Betaine , on the other hand, is known for its role in methylation processes and as an osmoprotectant. It has been studied for its potential to improve metabolic health and reduce homocysteine levels . The combination of these two compounds may enhance therapeutic efficacy through synergistic mechanisms.

Medical Uses

The applications of theophylline-betaine can be categorized into several areas:

Respiratory Diseases

  • Bronchodilation : this compound may provide enhanced bronchodilation compared to theophylline alone. Studies have indicated that combining theophylline with inhaled beta-2 agonists results in greater bronchodilation than either treatment alone .
  • Cough Treatment : Recent research has identified that theophylline can inhibit cough reflexes, suggesting that its combination with betaine could be beneficial for patients suffering from chronic cough associated with respiratory diseases .

Metabolic Health

  • Homocysteine Reduction : Betaine's role in reducing homocysteine levels may complement theophylline's effects on cardiovascular health, potentially offering benefits for patients with comorbid conditions like hypertension or heart disease .

Neonatal Care

  • Apnea Treatment : Theophylline has been used to treat apnea in premature infants. The addition of betaine may enhance its efficacy or reduce side effects associated with high doses of theophylline .

Case Studies and Clinical Trials

Several studies have investigated the effectiveness and safety of this compound in various contexts:

  • A study examining the combined use of theophylline with inhaled beta-2 agonists showed significant improvements in lung function among COPD patients, leading to recommendations for its use in clinical practice .
  • Research on the effects of betaine supplementation alongside conventional treatments for respiratory conditions indicated potential benefits in reducing exacerbations and improving overall patient outcomes .

Data Tables

Application AreaKey FindingsReferences
Respiratory DiseasesEnhanced bronchodilation when combined with beta-2 agonists
Cough TreatmentInhibition of cough reflexes
Neonatal CareEffective treatment for apnea
Metabolic HealthReduction in homocysteine levels

Comparison with Similar Compounds

Structural and Functional Analogues

Key betaine derivatives and theophylline analogues include:

Compound Core Structure Key Functional Groups Primary Applications
Theophylline-betaine Theophylline + betaine moiety Xanthine ring, quaternary amine Hypothesized: Respiratory therapy with enhanced stability
Propiobetaine (PB) Trimethylammonium + propionate Quaternary amine, carboxylate Osmolyte, protein stabilization
Deanol Betaine (DB) Dimethylaminoethanol derivative Quaternary amine, hydroxyl Neuroprotective agent
Homoglycerol Betaine (HGB) Glycerol-linked betaine Hydroxyl, quaternary amine Compatible solute in extremophiles
Alanine Betaine Trimethylalanine Quaternary amine, carboxylate Methyl donor, metabolic studies

Structural Insights :

  • This compound’s xanthine ring may enhance receptor binding (e.g., adenosine receptors), while the betaine moiety improves solubility and reduces toxicity compared to unmodified theophylline .
  • Propiobetaine and alanine betaine lack the xanthine backbone but share betaine’s osmoprotective and methyl-donor functions .

Physicochemical Properties

Comparative data from synthetic betaines (Table 8.2.5 in ):

Property This compound* Propiobetaine (PB) Deanol Betaine (DB)
Solubility (g/100 mL) High (polar groups) 12.5 8.2
Thermal Stability Stable up to 150°C >200°C 180°C
pKa ~8.5 (betaine moiety) 3.1 (carboxylate) 9.8 (amine)

*Note: this compound values extrapolated from theophylline (pKa ~8.8) and betaine (pKa 1.8 for carboxylate).

Key Observations :

  • Betaine derivatives exhibit high thermal stability, making them suitable for pharmaceutical formulations .
  • This compound’s solubility likely exceeds unmodified theophylline (which has poor water solubility), enhancing bioavailability .
a) Therapeutic Efficacy
  • This compound: Potential dual action—bronchodilation (via adenosine receptor antagonism) and anti-inflammatory effects (via betaine’s methyl donation).
  • Propiobetaine : Used in protein stabilization and as a compensatory solute in biopreservation .
  • Sulfobetaines : Exhibit surfactant properties and are used in drug delivery systems .

Biological Activity

Theophylline-betaine is a compound derived from theophylline, which is a member of the methylxanthine family. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of respiratory diseases. The biological activity of this compound is influenced by both its parent compound, theophylline, and the betaine moiety, which enhances its solubility and may alter its pharmacological properties.

Theophylline exerts its biological effects primarily through several mechanisms:

  • Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism contributes to bronchodilation and anti-inflammatory effects, making it beneficial for patients with asthma and chronic obstructive pulmonary disease (COPD) .
  • Adenosine Receptor Blockade : Theophylline blocks adenosine receptors, which are involved in various physiological processes including bronchoconstriction. This blockade further aids in the relaxation of airway smooth muscles .
  • Beta Receptor Stimulation : Although the primary action is not through beta receptors, there is some indirect stimulation of beta-1 and beta-2 adrenergic receptors, contributing to its bronchodilatory effects .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the properties of both components:

  • Absorption : The compound is rapidly absorbed through the gastrointestinal tract. Factors such as gastric pH can affect its bioavailability .
  • Distribution : Theophylline is distributed widely in body fluids and can bind to plasma proteins like albumin .
  • Metabolism : Up to 90% of theophylline undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in various metabolites that are excreted through urine .

Case Studies and Clinical Findings

Several case studies illustrate the clinical implications and biological activity of this compound:

  • Case Report on Theophylline Toxicity : A clinical case highlighted that high serum levels of theophylline (176 µmol/L) led to symptoms mimicking septic shock in a patient with COPD exacerbation. This case underscores the importance of monitoring serum levels to avoid toxicity while using theophylline derivatives .
  • Antibacterial Activity : Preliminary studies suggest that alkaloids derived from compounds like this compound may exhibit antibacterial properties against pathogens such as Escherichia coli. These findings indicate potential applications beyond respiratory diseases .

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound with high purity and yield. These methods often involve modifications to enhance solubility and bioactivity .
  • Anticancer Potential : Emerging studies suggest that compounds related to methylxanthines may have anticancer properties through mechanisms involving inhibition of inflammatory pathways linked to tumor growth .

Data Tables

Parameter Theophylline This compound
Mechanism of ActionPDE inhibition, Adenosine blockadeEnhanced solubility, similar mechanisms
AbsorptionRapidPotentially enhanced
MetabolismHepatic (90% via CYP450)Similar metabolic pathway
Clinical ApplicationsAsthma, COPDPotential antibacterial effects

Q & A

Q. How can researchers design studies to probe this compound’s polymorph-dependent pharmacokinetics?

  • Methodological Answer : Synthesize distinct polymorphs via solvent-mediated phase transformation. Compare dissolution rates using USP apparatus and in vivo pharmacokinetics in animal models. Use synchrotron-based X-ray tomography to correlate crystal morphology with dissolution behavior .

Compliance and Reproducibility

Q. What metadata standards ensure reproducibility in this compound research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document experimental conditions (e.g., humidity, solvent lot numbers) using electronic lab notebooks (ELNs). Deposit raw spectra and chromatograms in repositories like Zenodo with DOI assignments .

Q. How can researchers minimize confounding variables in comparative studies of this compound formulations?

  • Methodological Answer : Use a crossover study design with matched cohorts to control for inter-individual variability. Stratify randomization by baseline characteristics (e.g., metabolic enzyme profiles). Blinded sample analysis and pre-registered protocols reduce observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.